molecular formula C21H24O7 B1215078 Trachelogenin CAS No. 34209-69-3

Trachelogenin

Cat. No.: B1215078
CAS No.: 34209-69-3
M. Wt: 388.4 g/mol
InChI Key: YFVZKLQNMNKWSB-BTYIYWSLSA-N
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Description

Trachelogenin is a naturally occurring lignan, a type of polyphenolic compound, found in various plant species, particularly in the genus Trachelospermum. It has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and osteoprotective effects .

Scientific Research Applications

Mechanism of Action

Target of Action

Trachelogenin, a compound found in the traditional Chinese medical herb Trachelospermum jasminoides , primarily targets Ras association proximate 1 (Rap1) and Hypoxia-inducible factor 1-alpha (HIF1α) . Rap1 is a small GTPase that plays a crucial role in signal transduction, cell adhesion, and cell junction formation . HIF1α is a transcription factor that plays a central role in the response to low oxygen concentrations, or hypoxia .

Mode of Action

This compound interacts with its targets to inhibit osteoclastogenesis and enhance chondrocyte survival . It binds to Rap1, inhibiting its activation . This inhibition disrupts the Rap1/integrin αvβ3/c-Src/Pyk2 signaling cascade, leading to failed F-actin ring formation . This compound also upregulates HIF1α, promoting glycolysis .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involved in osteoclastogenesis and chondrocyte survival . By inhibiting the activation of Rap1, this compound disrupts the signaling cascade involving integrin αvβ3, c-Src, and Pyk2 . This disruption prevents the formation of the F-actin ring, a crucial component of osteoclast function . In addition, by upregulating HIF1α, this compound promotes glycolysis, which enhances chondrocyte survival .

Pharmacokinetics

It is known that this compound is a lignan , a class of compounds known for their diverse range of biological activities

Result of Action

The molecular and cellular effects of this compound’s action include the preservation of subchondral bone integrity and the protection of articular cartilage . In vitro experiments have shown that this compound can inhibit osteoclastogenesis and promote the proliferation of mouse primary chondrocytes while suppressing apoptosis . These effects are attributed to this compound’s ability to bind to Rap1 and inhibit its activation, as well as its ability to upregulate HIF1α and promote glycolysis .

Action Environment

This hypoxic environment triggers cells reactions and adaptive mechanisms to ensure chondrocyte survival, including the elevation of hypoxia-inducible factors (HIFs) . This compound’s ability to upregulate HIF1α, thereby promoting glycolysis, is particularly relevant in this context .

Safety and Hazards

When handling Trachelogenin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Trachelogenin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, this compound has been shown to modulate the production of cytokines, reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . This modulation helps in attenuating inflammatory responses. In epithelial cells, this compound enhances the integrity of the intestinal barrier, reducing allergen permeation and potentially alleviating conditions like food allergies and inflammatory bowel disease . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound binds to specific receptors on the cell surface, initiating a cascade of signaling events that modulate cellular responses. It inhibits the activity of enzymes such as COX and LOX, reducing the production of pro-inflammatory mediators . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods this compound exhibits stability under various conditions, maintaining its bioactivity over timeIn vitro and in vivo studies have shown that this compound can exert sustained anti-inflammatory and cytoprotective effects, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and cytoprotective effects without significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at optimal dosages, while higher doses may lead to detrimental effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic processes influence the bioavailability and pharmacokinetics of this compound . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its overall biological activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its therapeutic effects . The transport and distribution of this compound are influenced by factors such as its lipophilicity and interactions with cellular transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific biomolecules and exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trachelogenin can be synthesized through several chemical routes. One common method involves the oxidative coupling of coniferyl alcohol derivatives. This process typically requires the use of oxidizing agents such as silver oxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from Trachelospermum jasminoides. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Trachelogenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Silver oxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted lignans .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVZKLQNMNKWSB-BTYIYWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187799
Record name Trachelogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34209-69-3
Record name (-)-Trachelogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34209-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trachelogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trachelogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRACHELOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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